molecular formula C8H6Br2O3 B6305246 2,6-Dibromo-3-methoxybenzoic acid CAS No. 2091763-16-3

2,6-Dibromo-3-methoxybenzoic acid

Cat. No.: B6305246
CAS No.: 2091763-16-3
M. Wt: 309.94 g/mol
InChI Key: BPAQWEGHXZSDKT-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 3 position. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methoxybenzoic acid typically involves the bromination of 3-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Dehalogenated benzoic acids or alcohols.

Scientific Research Applications

2,6-Dibromo-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-methoxybenzoic acid
  • 2,6-Dibromo-3,4-dimethoxybenzoic acid
  • 2,6-Dibromo-3,5-dimethoxybenzoic acid

Comparison: 2,6-Dibromo-3-methoxybenzoic acid is unique due to the specific positioning of the bromine atoms and the methoxy group, which influence its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2,6-dibromo-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAQWEGHXZSDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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